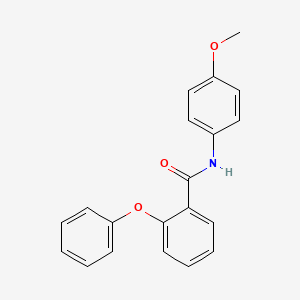

N-(4-methoxyphenyl)-2-phenoxybenzamide

Description

Significance of Benzamide (B126) and Phenoxybenzamide Derivatives as Bioactive Compounds

Benzamide and its derivatives represent a privileged scaffold in drug design, appearing in numerous FDA-approved drugs. researchgate.net Their prominence is due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which allows them to bind effectively to macromolecules. researchgate.net This has led to the development of benzamide-containing compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.com For instance, certain benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. mdpi.com

The phenoxybenzamide scaffold, which combines a phenoxy group with a benzamide, has also emerged as a valuable pharmacophore. Research has shown that this arrangement can lead to potent biological activity. A notable example comes from the Medicines for Malaria Venture (MMV) Malaria Box project, where a 2-phenoxybenzamide (B1622244) compound was identified as a promising multi-stage antiplasmodial agent. researchgate.netnih.gov This has spurred the synthesis and evaluation of numerous analogues. Derivatives of 2-phenoxybenzamide have been investigated for their antiplasmodial activity against P. falciparum, with some showing high potency and selectivity. researchgate.netmdpi.com Furthermore, analogues of 4-phenoxybenzamide have been explored as selective kappa opioid receptor antagonists, highlighting the diverse therapeutic potential of this scaffold. nih.gov The biological activity of these compounds is often dependent on the substitution patterns on both the phenoxy and benzamide rings. researchgate.netmdpi.com

Overview of N-(4-methoxyphenyl)-2-phenoxybenzamide as a Research Target

While extensive research exists on the broader classes of benzamides and phenoxybenzamides, the specific compound This compound is an emerging area of interest. Its structure combines the established phenoxybenzamide core with an N-(4-methoxyphenyl) group. The N-aryl substituent is a critical determinant of biological activity in many benzamide series. The 4-methoxyphenyl (B3050149) group, in particular, has been incorporated into various bioactive molecules. For example, N-(4-methoxyphenyl) derivatives have been investigated for anthelmintic and antifungal properties. nih.govmdpi.com

The synthesis of this compound would typically involve the coupling of 2-phenoxybenzoic acid with 4-methoxyaniline. While specific research detailing the biological evaluation of this exact compound is not yet widely published, its structural components suggest it is a promising candidate for investigation. Its similarity to other bioactive phenoxybenzamides makes it a logical target for synthesis and screening in various disease models. The presence of the methoxy (B1213986) group on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are key factors in drug development. nih.gov

Scope and Research Trajectory of this compound and Analogues

The research trajectory for this compound and its analogues is guided by the structure-activity relationships (SAR) established for related compounds. For instance, in the antiplasmodial 2-phenoxybenzamide series, modifications to the N-aryl portion have been shown to significantly impact activity. researchgate.netmdpi.com

Research into analogues has demonstrated the importance of substituents on the phenoxy ring. For example, a 4-fluorophenoxy substituent has been shown to be advantageous for antiplasmodial activity in some cases. mdpi.com The table below summarizes the antiplasmodial activity of some 2-phenoxybenzamide analogues, illustrating the effect of substitution on the N-phenyl ring.

| Compound | Description | P. falciparum NF54 IC50 (µM) | Cytotoxicity L-6 cells IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | Lead structure analogue with high antiplasmodial activity. | 0.2690 | 124.0 | 461.0 | mdpi.com |

| Analogue with meta-substituted piperazine | Positional isomer showing reduced activity. | 3.297 | >124 | 37.58 | mdpi.com |

| Analogue with 2-phenoxy substitution | Demonstrates the impact of the fluorine substituent. | 1.222 | >124 | 151.4 | mdpi.com |

Data sourced from a study on new 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Furthermore, research on 4-phenoxybenzamide analogues as kappa opioid receptor antagonists provides another avenue for exploration. The development of these compounds involves modifying the N-substituent to optimize potency and selectivity. This suggests that synthesizing a library of N-(substituted-phenyl)-2-phenoxybenzamides, including the 4-methoxy derivative, could lead to the discovery of novel modulators of various biological targets.

Future research will likely focus on the synthesis of this compound and a range of structural analogues. These compounds would then be screened against a panel of biological targets, including those for which the parent scaffolds have shown activity (e.g., cancer cell lines, parasitic enzymes, and neuronal receptors). Detailed SAR studies will be crucial to identify the key structural features required for potent and selective activity, paving the way for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-23-16-13-11-15(12-14-16)21-20(22)18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKHXWMQTBWZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358076 | |

| Record name | N-(4-methoxyphenyl)-2-phenoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349399-98-0 | |

| Record name | N-(4-methoxyphenyl)-2-phenoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Methoxyphenyl 2 Phenoxybenzamide

Retrosynthetic Approaches for the N-(4-methoxyphenyl)-2-phenoxybenzamide Core Structure

Retrosynthetic analysis of this compound identifies two primary bond disconnections to simplify the structure into readily available starting materials. The most logical disconnection is at the amide bond (C-N), which breaks the molecule into two key precursors: 2-phenoxybenzoic acid and 4-methoxyaniline (p-anisidine).

A secondary disconnection can be made at the diaryl ether bond (C-O) of the 2-phenoxybenzoic acid intermediate. This further simplifies the synthesis to three common starting materials: a 2-halobenzoic acid (such as 2-chlorobenzoic acid), phenol, and 4-methoxyaniline. This two-tiered approach allows for a flexible and efficient synthesis plan based on the availability and reactivity of the initial precursors.

Conventional Organic Synthesis Methods for this compound and its Derivatives

The most direct and widely used method for synthesizing this compound is through the formation of an amide bond between 2-phenoxybenzoic acid and 4-methoxyaniline. This can be achieved through several reliable protocols:

Acyl Chloride Method: 2-phenoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 2-phenoxybenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-methoxyaniline in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

Peptide Coupling Method: A more direct approach involves the use of coupling agents that activate the carboxylic acid in situ. A common combination is 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP). nih.gov In this method, equimolar amounts of 2-phenoxybenzoic acid and 4-methoxyaniline are stirred in a suitable solvent such as dichloromethane (CH₂Cl₂) with EDCI and a catalytic amount of DMAP. nih.gov This method proceeds under mild conditions and typically results in high yields of the desired amide. nih.gov

| Reagent/Catalyst | Role in Synthesis | Solvent | Typical Conditions |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Dichloromethane or neat | Reflux |

| EDCI | Peptide coupling agent (activates carboxylic acid) | Dichloromethane (CH₂Cl₂) | Room Temperature |

| DMAP | Catalyst for acylation | Dichloromethane (CH₂Cl₂) | Room Temperature |

| Pyridine/Triethylamine | Base to neutralize HCl byproduct | Dichloromethane, THF | 0°C to Room Temp |

Derivatization Strategies for Enhancing Bioactivity and Exploring Chemical Space

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications typically target the anilino ring, the diaryl ether system, or involve the addition of entirely new functional groups or heterocyclic rings.

The anilino (N-(4-methoxyphenyl)) portion of the molecule is a prime target for modification to explore structure-activity relationships (SAR). The electronic and steric properties of this ring can be systematically altered by introducing various substituents. These changes can influence the molecule's binding affinity to biological targets, solubility, and metabolic stability.

Common modifications include:

Varying substituents at the para-position: Replacing the methoxy (B1213986) group with other electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃).

Altering substituent position: Moving the methoxy group to the ortho- or meta-positions to investigate the impact of positional isomerism.

Disubstitution: Introducing additional substituents onto the anilino ring to further probe the chemical space.

| Original Moiety | Modified Moiety Example | Rationale for Modification |

| 4-methoxyphenyl (B3050149) | 4-chlorophenyl | Introduce electron-withdrawing character, alter lipophilicity |

| 4-methoxyphenyl | 4-hydroxyphenyl | Introduce hydrogen bond donor capability |

| 4-methoxyphenyl | 3,4-dimethoxyphenyl | Increase electron density and steric bulk |

| 4-methoxyphenyl | 4-(trifluoromethyl)phenyl | Strong electron-withdrawing group, enhance metabolic stability |

The diaryl ether portion of the molecule offers two distinct aromatic rings for modification, providing a rich opportunity for structural diversification. Alterations to this moiety can significantly impact the molecule's conformation and ability to interact with receptor sites.

Strategies for manipulation include:

Substitution on the phenoxy ring: Introducing substituents on the terminal phenyl ring can alter the electronic properties and steric profile of the ether.

| Original Moiety | Modified Moiety Example | Rationale for Modification |

| 2-phenoxybenzoyl | 2-(4-chlorophenoxy)benzoyl | Modify electronic properties of the ether oxygen |

| 2-phenoxybenzoyl | 2-phenoxy-5-nitrobenzoyl | Introduce strong electron-withdrawing group on the benzamide (B126) ring |

| 2-phenoxybenzoyl | 2-(p-tolyloxy)benzoyl | Add a lipophilic methyl group |

A powerful derivatization strategy involves using the core structure as a scaffold to synthesize more complex molecules containing heterocyclic rings, such as 4-thiazolidinones. nih.gov Thiazolidinones are known to be biologically active moieties. mdpi.comresearchgate.net The synthesis typically proceeds through a multi-step sequence.

Hydrazide Formation: The carboxylic acid of 2-phenoxybenzoic acid is converted to a hydrazide (2-phenoxybenzohydrazide) by reacting it with hydrazine hydrate. researchgate.net

Hydrazone (Schiff Base) Formation: The resulting hydrazide is condensed with an aromatic aldehyde (e.g., benzaldehyde) to form a hydrazone intermediate. mdpi.com

Cyclization: The hydrazone is then treated with thioglycolic acid in the presence of a dehydrating agent like anhydrous ZnCl₂. nih.gov This reaction leads to the cyclization and formation of the 4-thiazolidinone ring attached to the this compound backbone. nih.gov

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Hydrazide Synthesis | Hydrazine Hydrate | 2-phenoxybenzohydrazide | Create a nucleophilic hydrazine group |

| 2. Hydrazone Formation | Aromatic Aldehyde, Acetic Acid | Hydrazone (Schiff Base) | Form the C=N bond necessary for cyclization |

| 3. Cyclization | Thioglycolic Acid, Anhydrous ZnCl₂ | Thiazolidinone derivative | Construct the five-membered heterocyclic ring |

The synthesis of hydrazine-1-carbothioamide (thiosemicarbazide) and hydrazine-1-carboxamide (semicarbazide) derivatives introduces a versatile pharmacophore known for its diverse biological activities. researchgate.netnih.gov This derivatization typically starts from a hydrazide intermediate.

The general synthetic pathway involves:

Preparation of Hydrazide: The core acid, 2-phenoxybenzoic acid, is first converted into 2-phenoxybenzohydrazide by reacting the corresponding ester with hydrazine hydrate. nih.gov

Reaction with Isothiocyanate/Isocyanate: The 2-phenoxybenzohydrazide is then reacted with an appropriate isothiocyanate or isocyanate. To incorporate the "N-(4-methoxyphenyl)" part of the original molecule, 4-methoxyphenyl isothiocyanate or 4-methoxyphenyl isocyanate would be used. evitachem.comnih.gov The reaction involves the nucleophilic attack of the terminal amine of the hydrazide onto the electrophilic carbon of the isothiocyanate/isocyanate, yielding the target 2-(2-phenoxybenzoyl)-N-(4-methoxyphenyl)hydrazine-1-carbothioamide or its carboxamide analogue. evitachem.com This reaction is often carried out by refluxing the components in a solvent like ethanol. evitachem.com

| Target Derivative | Key Reagents | Solvent | Typical Conditions |

| Hydrazine-1-carbothioamide | 2-phenoxybenzohydrazide, 4-methoxyphenyl isothiocyanate | Ethanol | Reflux for several hours evitachem.com |

| Hydrazine-1-carboxamide | 2-phenoxybenzohydrazide, 4-methoxyphenyl isocyanate | Acetonitrile | Room Temperature to Reflux nih.gov |

Advanced Synthetic Protocols and Future Synthetic Directions

The synthesis of this compound, a molecule featuring both a diaryl ether and an amide linkage, has traditionally relied on well-established but often harsh and inefficient methods. The evolution of synthetic organic chemistry has paved the way for more sophisticated and sustainable protocols. This section explores advanced synthetic strategies and future perspectives for the preparation of this compound and its derivatives, focusing on catalytic systems, photoredox catalysis, and flow chemistry.

Catalytic Approaches: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen a paradigm shift towards catalytic reactions, which offer greater efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. For the synthesis of this compound, both the formation of the diaryl ether and the amide bond can be achieved through advanced catalytic protocols.

Palladium-catalyzed Buchwald-Hartwig amination represents a powerful tool for the construction of the amide bond. This reaction typically involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of the target molecule, this could involve the coupling of 2-phenoxybenzoyl chloride with 4-methoxyaniline. Research on related N-arylbenzamides has demonstrated the efficacy of this method.

Copper-catalyzed Ullmann condensation is a classic method for forming diaryl ethers, but recent advancements have led to milder and more efficient protocols. These often employ copper(I) catalysts with various ligands, enabling the coupling of a phenol with an aryl halide under less forcing conditions than the traditional high-temperature reactions. The synthesis of the 2-phenoxybenzoic acid precursor to this compound can be significantly improved using these modern Ullmann-type couplings.

Below is a table summarizing representative conditions for these catalytic reactions based on the synthesis of analogous compounds.

| Entry | Coupling Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Buchwald-Hartwig Amidation | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 85-95 |

| 2 | Ullmann C-O Coupling | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 70-85 |

| 3 | Buchwald-Hartwig C-O Coupling | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 110 | 80-92 |

This table presents typical conditions and yields for the synthesis of structurally related diaryl ether amides and is intended to be representative.

Photoredox Catalysis: A Green and Efficient Alternative

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.

For the synthesis of this compound, photoredox catalysis offers innovative routes for both the C-O (diaryl ether) and C-N (amide) bond formations. For instance, a photoredox-catalyzed C-O cross-coupling could involve the reaction of a phenoxide with an aryl radical generated from a diazonium salt or an aryl halide.

Similarly, the amide bond can be forged using photoredox-mediated methods. One promising strategy involves the generation of a carbamoyl radical from a suitable precursor, which can then be coupled with an aryl halide in a dual catalytic system, often involving nickel. These reactions proceed at or near room temperature, offering a significant advantage in terms of energy efficiency and functional group tolerance.

| Entry | Transformation | Photocatalyst | Co-catalyst/Reagent | Light Source | Solvent | Yield (%) |

| 1 | C-O Cross-Coupling | Ir(ppy)₃ | Ni(cod)₂ | Blue LED | Acetonitrile | 75-88 |

| 2 | Amide Bond Formation | Ru(bpy)₃Cl₂ | NiBr₂·diglyme | White LED | DMF | 80-93 |

This table illustrates potential photoredox catalytic systems for the synthesis of the target compound, with yields based on analogous transformations reported in the literature.

Flow Chemistry: Towards Automated and Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for automation and scalability. The synthesis of this compound can be adapted to a flow process, allowing for a more efficient and reproducible production.

The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the sustainability of the synthesis by allowing for catalyst recycling and simplifying product purification.

Future Synthetic Directions

The future of synthesizing this compound and its analogues lies in the convergence of these advanced protocols. The development of novel catalytic systems with higher turnover numbers and broader substrate scope will continue to be a major focus. The exploration of earth-abundant metal catalysts, such as iron and nickel, as alternatives to precious metals like palladium and iridium, is a key area of research to enhance the cost-effectiveness and sustainability of these syntheses.

Furthermore, the integration of artificial intelligence and machine learning is poised to accelerate the discovery and optimization of new synthetic routes. These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways that are more efficient and environmentally benign.

The ultimate goal is to develop a fully automated, continuous flow process for the on-demand synthesis of this compound, incorporating green chemistry principles at every step. This would involve the use of non-toxic solvents, renewable starting materials, and energy-efficient catalytic methods, paving the way for a more sustainable future in chemical manufacturing.

Biological Activity and Pharmacological Investigations in Vitro and Mechanistic Studies

Antiplasmodial Activity Against Plasmodium falciparum Strains

The 2-phenoxybenzamide (B1622244) scaffold has been identified as a promising starting point for the development of new antimalarial agents. A lead compound from the Medicines for Malaria Venture (MMV) Malaria Box project, a 2-phenoxybenzamide, has demonstrated encouraging activity against the parasite Plasmodium falciparum, the primary cause of the most severe form of malaria.

A crucial attribute for next-generation antimalarials is the ability to target multiple stages of the parasite's complex life cycle. The 2-phenoxybenzamide lead compound has been shown to exhibit multi-stage activity, affecting the asexual blood stages, sexual stages (gametocytes), and liver stages of P. falciparum. nih.govnih.govdrugbank.com This broad activity profile is highly desirable as it could not only treat the clinical symptoms of malaria, which are caused by the asexual stages, but also block the transmission of the parasite (by targeting sexual stages) and prevent relapse from dormant liver forms. nih.govdrugbank.com The metabolomic profile of this compound class has been noted to resemble that of atovaquone, a known antimalarial that targets the parasite's mitochondrial function. nih.gov

In vitro testing of newly synthesized 2-phenoxybenzamide derivatives has been conducted against the chloroquine-sensitive NF54 strain of P. falciparum. nih.govdrugbank.comnih.govtouro.edu These studies have been instrumental in elucidating structure-activity relationships, revealing that the substitution pattern on both the anilino and diaryl ether parts of the molecule significantly influences antiplasmodial potency. nih.govnih.gov For example, one derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, displayed high potency against the NF54 strain with a half-maximal inhibitory concentration (IC₅₀) of 0.2690 µM. nih.govdrugbank.comtouro.edu

Table 1: In Vitro Antiplasmodial Activity of Selected 2-Phenoxybenzamide Derivatives Against P. falciparum NF54 Strain

| Compound Name | PfNF54 IC₅₀ (µM) |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 |

| 2-phenoxybenzamide derivative with 4-phenoxy substituent | 1.146 |

| 2-phenoxybenzamide derivative with 4-acetamidophenoxy substituent | 1.012 |

| 2-phenoxybenzamide derivative with hydrogen instead of aryloxy | 3.738 |

Data sourced from studies on 2-phenoxybenzamide derivatives. nih.gov

A significant challenge in malaria treatment is the parasite's ability to develop resistance to drugs. Encouragingly, long-term in vitro studies subjecting parasites to sub-lethal doses of the parent 2-phenoxybenzamide compound from the MMV Malaria Box showed no acquired resistance or cross-resistance. nih.govdrugbank.com This attribute is of critical importance, suggesting that this chemical scaffold may have a robust mechanism of action that is less prone to the development of parasitic resistance, a major advantage over many existing antimalarials. nih.govdrugbank.com

Anticancer Research Applications

The benzamide (B126) chemical structure is a feature in various molecules explored for anticancer activity. Research into the specific compound N-(4-methoxyphenyl)-2-phenoxybenzamide for these applications is detailed below.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov While numerous compounds have been developed as VEGFR-2 inhibitors, including various N-phenyl urea (B33335) and benzamide derivatives, specific data from the searched literature directly linking this compound to VEGFR-2 tyrosine kinase inhibition is not prominently available. nih.govnih.gov Research in this area has focused on other chemical scaffolds, such as N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which have shown potent VEGFR-2 inhibition. nih.gov

Modulating the cell cycle to induce arrest and apoptosis is a fundamental mechanism of many anticancer drugs. researchgate.netnih.gov Studies on human cancer cell lines such as the hepatocellular carcinoma line HepG2, the cervical cancer line HeLa, and the colon carcinoma line DLD1 are standard in evaluating potential therapeutics. While various benzamide derivatives have been shown to induce cell cycle arrest, specific studies detailing the effect of this compound on cell cycle progression in HepG2, HeLa, or DLD1 cells were not found in the searched results.

However, related research on a structurally similar compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, demonstrated the induction of G2/M phase cell cycle arrest in HeLa cells. nih.govcolab.ws This suggests that the N-(4-methoxyphenyl)amide moiety may be a component of molecules with cell cycle modulating activity, though direct evidence for the title compound is needed.

Regulation of Signaling Pathways (e.g., p53/p21-dependent pathway, AMPK phosphorylation)

Direct research linking this compound to the regulation of the p53/p21-dependent pathway or AMP-activated protein kinase (AMPK) phosphorylation is not available in the current scientific literature.

The p53/p21 pathway is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress, such as DNA damage. nih.govnih.gov The tumor suppressor p53 can induce the expression of p21, which in turn can inhibit cyclin-dependent kinases, leading to cell cycle arrest. nih.govnih.gov

AMPK is a key cellular energy sensor that, when activated, triggers metabolic switches from anabolic to catabolic processes. mdpi.com Its activation involves the phosphorylation of the threonine 172 residue on its catalytic subunit. mdpi.com Dysregulation of AMPK signaling is implicated in various diseases, including metabolic disorders and cancer. mdpi.comnih.gov While potent inhibitors and activators of AMPK have been studied, no specific interaction with this compound has been reported. mdpi.comresearchgate.net

Anticonvulsant and Central Nervous System (CNS) Activity Studies

The potential effects of this compound on the central nervous system, particularly its interaction with benzodiazepine (B76468) receptors and its sedative-hypnotic properties, remain largely unexplored.

Benzodiazepine Receptor Binding and Modulation

There is currently no specific data available from in vitro studies on the binding and modulation of benzodiazepine receptors by this compound. Benzodiazepines exert their effects by binding to specific sites on the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). nih.gov These receptors are classified into central (CBR) and peripheral (PBR) types, with distinct localizations and functions. nih.gov While various compounds are known to interact with these receptors, the affinity and modulatory effects of this compound have not been documented.

Sedative-Hypnotic Activity in in vitro Models or Animal Models (Mechanistic Focus)

The sedative-hypnotic potential of this compound has not been investigated in published in vitro or animal models. Sedative-hypnotic drugs typically induce a calming effect and promote sleep, often through modulation of CNS receptors like the GABA-A receptor. nih.govfrontiersin.org Studies on other novel compounds have utilized various animal models, such as the open field test and pentobarbital-induced sleep test, to evaluate these effects. frontiersin.orgnih.gov However, no such studies have been reported for this compound.

Kappa Opioid Receptor Antagonism

Research into analogs of this compound has revealed significant activity at the kappa opioid receptor.

[35S]GTPγS Binding Assay Evaluation

While direct studies on this compound are lacking, research on a series of its analogs, specifically N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide and its derivatives, has demonstrated their activity as selective kappa opioid receptor antagonists. nih.govnih.gov The evaluation of these compounds was conducted using an in vitro [35S]GTPγS binding assay. nih.govnih.gov This functional assay measures the level of G protein activation following agonist stimulation of a G protein-coupled receptor (GPCR), such as the kappa opioid receptor. escholarship.org In these studies, the ability of the phenoxybenzamide analogs to inhibit the binding of [35S]GTPγS stimulated by a selective kappa opioid agonist was measured, indicating their antagonist properties. nih.gov Several of these analogs were identified as potent and selective kappa opioid receptor antagonists. nih.govnih.gov

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Target/Activity | Compound | Finding |

|---|---|---|

| Apoptosis Induction (HeLa cells) | N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | Induces G2/M arrest and apoptosis. colab.ws |

| Apoptosis Induction (HeLa cells) | (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Cytotoxic and induces apoptosis via caspase activation. koreascience.krnih.gov |

This table summarizes key findings on compounds structurally related to this compound, as direct data for the specified compound is limited.

Molecular Mechanisms of Action

Enzyme Target Identification and Characterization

Efforts to identify and characterize enzyme targets for N-(4-methoxyphenyl)-2-phenoxybenzamide have not been documented in available scientific literature. The specific modulatory or inhibitory effects on the enzymes listed below have not been studied for this compound.

Dihydroorotate Dehydrogenase (DHODH) Modulation

Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for some therapeutic agents. nih.govwikipedia.orgevitachem.com However, there is currently no available research to indicate that this compound acts as a modulator or inhibitor of DHODH.

Cytochrome bc1 Complex Interaction

The Cytochrome bc1 complex is a key component of the mitochondrial respiratory chain. google.comnih.gov While it is a target for various inhibitors nih.gov, there are no studies demonstrating any interaction between the Cytochrome bc1 complex and this compound.

VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established target in anti-angiogenic therapies. researchgate.netnih.govnih.gov Numerous inhibitors targeting the tyrosine kinase domain of VEGFR-2 have been developed. nih.govbiorxiv.orgdrugbank.com Despite the extensive research in this area, this compound has not been identified or characterized as a VEGFR-2 tyrosine kinase inhibitor in published studies.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). medchemexpress.comnih.gov While certain classes of compounds are known to inhibit COX-2 nih.govyoutube.com, there is no scientific evidence to suggest that phenoxybenzamides, or specifically this compound, possess COX-2 inhibitory activity.

Receptor Binding and Ligand-Receptor Interactions

The binding affinity and interaction of this compound with specific neural receptors have not been characterized.

Benzodiazepine (B76468) Receptor Interactions

Benzodiazepine receptors, which are part of the GABA-A receptor complex, are the primary target for benzodiazepine drugs. nih.govdrugbank.com Although a similarly named but structurally distinct compound, phenoxybenzamine, has been noted to indirectly affect benzodiazepine binding through its action on GABA receptors nih.gov, there is no research establishing a direct interaction between this compound and benzodiazepine receptors.

Alpha-Adrenoceptor Modulation

The relevance of the phenoxy-moiety in this compound to alpha-adrenoceptor modulation remains an area requiring specific investigation. The well-known, structurally related compound Phenoxybenzamine is a non-selective, irreversible alpha-adrenoceptor antagonist. researchgate.netnih.govnih.gov It forms a covalent bond with alpha-receptors, leading to a long-lasting blockade. researchgate.net This activity is attributed to its specific haloalkylamine structure, which is absent in this compound. While the phenoxy group is a shared feature, there is no direct scientific evidence to suggest that this compound itself modulates alpha-adrenoceptors in a manner distinct from or similar to Phenoxybenzamine.

Cellular and Subcellular Modulations

Impact on Hemoglobin Catabolism

There is no available scientific literature or published research that establishes a direct link between this compound and the biological process of hemoglobin catabolism.

Induction of Cell Cycle Arrest

Scientific investigation into the specific effects of this compound on cell cycle progression is not currently available in published literature. While related benzamide (B126) structures and other distinct chemical compounds have been noted for their ability to induce cell cycle arrest, these findings cannot be directly attributed to this compound. For instance, the resveratrol (B1683913) analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide was found to induce G2/M phase cell cycle arrest in HeLa cells. This action was associated with changes in the expression of G2/M-related proteins.

Activation of Caspase Cascades in Apoptosis

There is a lack of specific studies demonstrating that this compound activates caspase cascades, which are central to the process of apoptosis (programmed cell death). The intrinsic and extrinsic pathways of apoptosis converge on the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to cellular dismantling. acs.orgnih.gov While the resveratrol analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide has been shown to activate caspases, similar studies on this compound have not been reported.

Inhibition of Protein Expression

Specific data on the inhibitory effects of this compound on the expression of key regulatory proteins such as cyclin B1, retinoblastoma protein (Rb), phosphorylated Rb (p-Rb), p21, and p53 are not available in the current scientific literature. These proteins are crucial regulators of the cell cycle. The p53-p21-Rb signaling pathway, for example, is a critical checkpoint where p53 activation can lead to the upregulation of p21, which in turn inhibits cyclin-dependent kinases, preventing the phosphorylation of Rb and thereby causing cell cycle arrest. nih.govresearchgate.net Studies on other compounds have shown that modulation of this pathway, including the reduction of cyclin B1, is a mechanism for halting cell cycle progression. However, the effect of this compound on these specific proteins has not been documented.

Structure Activity Relationship Sar Studies

Impact of Substituent Patterns on Biological Activity

The biological activity of 2-phenoxybenzamide (B1622244) derivatives is significantly influenced by the nature and position of substituents on both the anilino and diaryl ether moieties. mdpi.comresearchgate.net Studies on a series of these compounds against Plasmodium falciparum have demonstrated that modifications to the substitution pattern can lead to substantial changes in antiplasmodial potency and cytotoxicity. mdpi.com

For instance, the position of a substituent on the anilino ring is a critical determinant of activity. Shifting an N-Boc piperazinyl substituent from the ortho to the meta or para position results in significant variations in antiplasmodial efficacy. mdpi.com The para-substituted analog demonstrated the highest activity, while the meta-substituted derivative was only moderately active. mdpi.com This highlights the importance of the spatial arrangement of substituents for optimal interaction with the biological target.

Furthermore, the type of substituent plays a crucial role. The replacement of a piperazinyl group with smaller functionalities like an amino group has been shown to cause a remarkable decrease in activity. mdpi.com This suggests that both the size and electronic properties of the substituents are key factors in determining the biological response.

To illustrate the impact of substituent patterns, the following table summarizes the antiplasmodial activity of select 2-phenoxybenzamide derivatives:

| Compound ID | Anilino Ring Substituent | Diaryl Ether Moiety | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | Selectivity Index |

| 36 | 3-(N-Boc-piperazinyl) | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 3.297 | 124.0 | 37.58 |

| 37 | 4-(N-Boc-piperazinyl) | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 0.2690 | 124.0 | 461.0 |

| 50 | 3-amino | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 51.49 | >100 | - |

| 51 | 4-amino | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 51.85 | >100 | - |

| 6 | 2-(N-Boc-piperazinyl) | 2-phenoxy-3-(trifluoromethyl) | 1.146 | 73.00 | 62.93 |

| 8 | 2-(N-Boc-piperazinyl) | 2-(4-acetamidophenoxy)-3-(trifluoromethyl) | 1.012 | 127.1 | 127.1 |

| 7 | 2-(N-Boc-piperazinyl) | 2-benzoyl | 3.738 | 113.0 | 30.22 |

Data sourced from a study on new 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Role of the Anilino Partial Structure in Activity and Cytotoxicity

The anilino partial structure is a key determinant of both the desired biological activity and the associated cytotoxicity of 2-phenoxybenzamide derivatives. mdpi.comresearchgate.net Research has consistently shown that the substitution pattern on the anilino ring has a strong influence on the antiplasmodial potency of these compounds. mdpi.com

The position of substituents on the anilino ring can drastically alter the compound's effectiveness. For example, a shift of an N-Boc piperazinyl substituent from the meta to the para position on the anilino ring led to a more than 12-fold increase in antiplasmodial activity. mdpi.com In contrast, the cytotoxicity of these two isomers remained nearly identical, indicating that the positional change primarily affects the interaction with the parasitic target rather than the host cells. mdpi.com

Furthermore, the nature of the substituent on the anilino moiety is critical. Replacing a bulky piperazinyl group with a simple amino group at either the 3- or 4-position resulted in a dramatic loss of antiplasmodial activity. mdpi.com Interestingly, the introduction of an N-Boc-amino group at the 2-position led to a marked increase in cytotoxicity compared to its unsubstituted amino counterpart, suggesting that this modification might introduce off-target effects. mdpi.com

Influence of the Diaryl Ether Partial Structure on Biological Effects

The diaryl ether partial structure also exerts a significant impact on the biological activity of 2-phenoxybenzamide compounds. mdpi.comresearchgate.net Modifications to this part of the molecule can modulate the potency of the derivatives.

Specifically, the substituent on the phenoxy ring of the diaryl ether has been shown to be advantageous for antiplasmodial activity. mdpi.com For instance, derivatives containing a 4-fluorophenoxy group generally exhibit better activity compared to their unsubstituted phenoxy analogs. mdpi.com

Replacing the 4-fluorophenoxy substituent with other groups such as a phenoxy or a 4-acetamidophenoxy moiety led to a distinct decrease in antiplasmodial activity. mdpi.com However, these compounds still retained a respectable level of activity and selectivity. mdpi.com In contrast, replacing the entire aryloxy substituent with a hydrogen atom resulted in a compound with only moderate activity and selectivity. mdpi.com This indicates that the presence of the aryloxy group is favorable for the desired biological effect. The impact of these modifications on cytotoxicity was comparatively low. mdpi.com

Contribution of Heterocyclic Moieties (e.g., Thiazolidinone Ring) to Pharmacological Properties

Heterocyclic compounds are a cornerstone in medicinal chemistry, with a significant number of therapeutic drugs incorporating these structural motifs. eurekaselect.comopenmedicinalchemistryjournal.com Five-membered heterocycles, in particular, are prevalent in antibacterial drugs, where they can influence potency, selectivity, and pharmacokinetic properties. nih.gov The thiazolidinone ring, a five-membered heterocycle containing both sulfur and nitrogen, is a well-known pharmacophore present in various biologically active compounds. nih.govnih.gov

While direct studies on N-(4-methoxyphenyl)-2-phenoxybenzamide incorporating a thiazolidinone ring are not extensively documented in the reviewed literature, the established biological significance of this heterocycle suggests its potential for modifying the pharmacological profile of the parent compound. nih.govnih.gov The versatility of heterocyclic systems allows for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov

Pharmacophore Identification and Feature Mapping

Pharmacophore modeling is a fundamental tool in drug discovery for identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are responsible for its biological activity. unina.itdergipark.org.tr This process can be approached through ligand-based methods, which rely on a set of active compounds, or structure-based methods that utilize the three-dimensional structure of the biological target. unina.itnih.gov

A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov The development of a pharmacophore model involves several key steps: the selection of a set of active ligands, conformational analysis of these molecules, assignment of pharmacophoric features, and molecular superimposition to derive a common 3D arrangement. unina.it

For a molecule like this compound, a hypothetical pharmacophore could be constructed by identifying its key chemical features. These would likely include:

An aromatic ring from the phenoxy group.

An ether linkage acting as a potential hydrogen bond acceptor.

An amide linkage with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The methoxy-substituted phenyl ring, which provides another aromatic feature and a potential hydrogen bond acceptor.

By mapping these features in three-dimensional space, a pharmacophore model can be generated. This model can then be used in virtual screening campaigns to identify novel compounds with different chemical scaffolds that fit the pharmacophoric requirements and are therefore predicted to be biologically active. dergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgscirp.org QSAR models are valuable tools in drug design as they can predict the activity of novel compounds, thereby guiding the synthesis of more potent analogs and reducing the need for extensive experimental screening. frontiersin.org

The process of developing a QSAR model involves calculating molecular descriptors for a set of compounds with known biological activities. frontiersin.org These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. nih.gov Statistical methods, including multiple linear regression and machine learning techniques, are then employed to build a model that correlates these descriptors with the observed biological activity. frontiersin.orgscirp.org

For a class of compounds like phenoxybenzamides, a QSAR study would involve generating a dataset of analogs with varying substituents on the anilino and diaryl ether rings and their corresponding biological activities (e.g., IC₅₀ values). nih.gov Descriptors such as Hammett-type electronic parameters (for substituent effects), molar refractivity (for size), and logP (for lipophilicity) could be calculated. nih.gov By analyzing the resulting QSAR equation, one could quantitatively determine which properties are most influential for the desired biological effect. For instance, a positive coefficient for a descriptor would indicate that increasing the value of that property enhances activity, while a negative coefficient would suggest the opposite.

Based on the comprehensive search for scientific literature, there is currently no specific published research available for the compound "this compound" that aligns with the detailed computational and theoretical investigations requested in the provided outline.

The search for data pertaining to molecular docking simulations, quantum chemical calculations, in silico ADMET predictions, molecular dynamics simulations, and homology modeling for this specific compound did not yield any direct results. The available scientific articles discuss similar but structurally distinct molecules or describe the computational methodologies in a general context without application to "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on "this compound" as per the strict requirements of the request. Fulfilling the request would necessitate discussing other compounds or theoretical applications, which would violate the explicit instructions to focus solely on the specified compound and outline.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets and Therapeutic Areas

The N-(4-methoxyphenyl)-2-phenoxybenzamide core structure presents a unique opportunity for the discovery of agents targeting a wide range of biological processes. Research into analogues has already demonstrated activity in several areas, suggesting that further exploration could yield novel therapeutic agents.

One promising avenue of research is the development of dual-target inhibitors. For instance, novel phenoxybenzamide analogues have been synthesized and identified as dual inhibitors of Raf kinase and histone deacetylase (HDAC), both of which are crucial targets in cancer therapy nih.gov. This dual-inhibition mechanism can offer a synergistic anticancer effect and potentially overcome resistance mechanisms associated with single-target agents. Further investigation into the structural requirements for potent dual Raf/HDAC inhibition could lead to the development of highly effective cancer therapeutics.

The scaffold has also shown potential in the field of infectious diseases. A series of N-phenylbenzamide derivatives were synthesized and evaluated for their antiviral activity, with some compounds showing promising inhibitory effects against Enterovirus 71 (EV 71) in vitro. This suggests that the this compound backbone could be a valuable starting point for the development of novel antiviral drugs.

Furthermore, a simplified derivative, N-(4-methoxyphenyl)pentanamide, has displayed significant anthelmintic properties against the nematode Toxocara canis nih.gov. This finding opens up the possibility of developing new treatments for parasitic infections, an area with a significant unmet medical need. The lower cytotoxicity of this derivative compared to existing treatments highlights the potential for developing safer and more effective antiparasitic agents based on this scaffold nih.gov.

Additionally, derivatives of the broader benzamide (B126) class have been investigated for their anticancer properties. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives demonstrated anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer semanticscholar.orgresearchgate.net. Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis, indicating their potential as novel anticancer agents semanticscholar.orgresearchgate.net. The this compound scaffold could be similarly explored for its potential to yield potent and selective anticancer compounds.

The versatility of the benzamide scaffold is further underscored by its exploration in the context of neurodegenerative diseases. While specific studies on this compound in this area are yet to be prominent, the general applicability of fragment-based drug discovery (FBDD) to central nervous system (CNS) disorders suggests a potential future direction nih.gov. The ability of small, fragment-like molecules to explore diverse chemical spaces could be leveraged to identify derivatives that modulate targets relevant to diseases like Alzheimer's and Parkinson's.

A summary of potential therapeutic areas for this compound analogues is presented in the table below.

| Therapeutic Area | Potential Biological Target(s) | Supporting Evidence |

| Oncology | Raf Kinase, Histone Deacetylase (HDAC), ABCG2 Transporter | Discovery of dual Raf/HDAC inhibitors nih.gov; Activity of related benzamides against various cancer cell lines semanticscholar.orgresearchgate.net; Inhibition of ABCG2 transporter by a benzamide derivative, restoring chemotherapeutic efficacy mdpi.com. |

| Infectious Diseases | Viral Proteins (e.g., of Enterovirus 71), Parasitic Targets (e.g., in Toxocara canis) | Antiviral activity of N-phenylbenzamide derivatives against EV 71; Anthelmintic properties of N-(4-methoxyphenyl)pentanamide nih.gov. |

| Neurodegenerative Diseases | CNS targets | General applicability of fragment-based drug discovery to CNS disorders suggests potential for future exploration nih.gov. |

Development of Advanced Synthetic Methodologies for Analogues

The exploration of the therapeutic potential of the this compound scaffold is intrinsically linked to the ability to synthesize a diverse range of analogues. The development of advanced and efficient synthetic methodologies is therefore a critical area of future research.

Current synthetic approaches often involve the coupling of a substituted benzoic acid with an appropriate aniline derivative. For instance, the synthesis of N-(4-methoxyphenyl)pentanamide was achieved by reacting pentanoic acid with 4-anisidine using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) nih.gov. Similarly, the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives involved the reaction of 5-chloro-2-methoxybenzoic acid with aniline using ethylchloroformate as a coupling reagent semanticscholar.org.

Future research in this area should focus on the development of more versatile and efficient synthetic routes that allow for the introduction of a wide variety of substituents on both the phenoxy and the benzamide rings. This will be crucial for establishing comprehensive structure-activity relationships (SAR) and for fine-tuning the pharmacological properties of the resulting compounds.

Recent advancements in synthetic organic chemistry, such as novel cross-coupling reactions and C-H activation strategies, could be applied to the synthesis of this compound analogues. These methods could provide more direct and atom-economical routes to novel derivatives that are not easily accessible through traditional methods.

The table below summarizes some of the existing and potential synthetic strategies for generating analogues of this compound.

| Synthetic Strategy | Description | Key Reagents/Conditions |

| Amide Coupling | Formation of the amide bond between a carboxylic acid and an amine. | Coupling agents (e.g., EDCI, HOBt, DIC), base (e.g., triethylamine, DMAP). |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on an aromatic ring by a nucleophile. | Can be used to introduce the phenoxy group. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds catalyzed by transition metals. | Could be employed for the synthesis of more complex analogues. |

| C-H Activation | Direct functionalization of C-H bonds. | Offers a more direct route to introduce substituents on the aromatic rings. |

Application of High-Throughput Screening and Fragment-Based Drug Discovery

Modern drug discovery efforts are heavily reliant on high-throughput screening (HTS) and fragment-based drug discovery (FBDD) to identify and optimize new drug candidates jmu.edunih.govhilarispublisher.com. The application of these powerful techniques to the this compound scaffold holds immense promise for accelerating the discovery of novel therapeutics.

High-throughput screening allows for the rapid testing of large libraries of compounds against a specific biological target nih.govdrugtargetreview.com. A library of this compound analogues with diverse substitutions could be screened against a panel of disease-relevant targets to identify initial "hits." This approach would enable a broad and unbiased exploration of the pharmacological space accessible to this scaffold. The development of robust and miniaturized assays is a prerequisite for successful HTS campaigns hilarispublisher.com.

Fragment-based drug discovery, on the other hand, involves screening smaller, lower molecular weight compounds ("fragments") that typically bind to the target with lower affinity nih.govjmu.edudrugdiscoverychemistry.com. The this compound scaffold can be deconstructed into its constituent fragments, which can then be used to screen for interactions with various biological targets. Once a fragment that binds to a region of interest on the target is identified, it can be elaborated or linked with other fragments to generate a more potent lead compound drugdiscoverychemistry.com. This approach is particularly well-suited for challenging targets, such as those involved in protein-protein interactions. The application of FBDD to CNS disorders is an area of growing interest, and the this compound scaffold could serve as a starting point for the design of fragments targeting neurological diseases nih.gov.

The integration of natural product fragments in FBDD is also a promising strategy mdpi.com. Natural products are a rich source of structurally diverse and biologically active molecules. By creating fragment libraries derived from natural products, it may be possible to identify novel binding motifs that can be incorporated into the this compound scaffold to generate new therapeutic agents mdpi.com.

| Drug Discovery Approach | Description | Advantages |

| High-Throughput Screening (HTS) | Rapid screening of large compound libraries against a biological target. | Allows for the unbiased testing of many compounds; can identify novel hits. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low molecular weight fragments to identify binders, which are then optimized into more potent leads. | More efficient exploration of chemical space; can lead to compounds with better drug-like properties. |

Integration of In Silico and In Vitro Approaches for Rational Design

The integration of computational (in silico) and experimental (in vitro) methods is a cornerstone of modern rational drug design. This synergistic approach can significantly accelerate the discovery and optimization of new drugs by providing valuable insights into the molecular interactions between a compound and its biological target.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode and affinity of this compound analogues to a specific target. For example, in silico studies were used to assess the drug-likeness and pharmacokinetic properties of N-(4-methoxyphenyl)pentanamide, providing a rationale for its further development as an anthelmintic agent nih.gov. These computational tools can help prioritize which analogues to synthesize and test in the laboratory, thereby saving time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent and selective compounds.

The predictions from in silico studies must be validated through in vitro experiments. These can include biochemical assays to determine the inhibitory activity of the compounds against a purified enzyme or receptor, as well as cell-based assays to assess their effects in a more biologically relevant context. The results from these in vitro studies can then be used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that can lead to the rapid optimization of lead compounds. This integrated approach has been successfully applied to the design of various benzamide derivatives with potential therapeutic applications.

| Approach | Description | Application to this compound |

| In Silico (Computational) | Use of computer simulations and modeling to predict the properties of molecules. | Molecular docking to predict binding modes; ADMET prediction to assess drug-likeness; QSAR to guide analogue design. |

| In Vitro (Experimental) | Laboratory-based experiments to measure the biological activity of compounds. | Biochemical assays to determine target inhibition; cell-based assays to assess cellular effects. |

Investigation of Multi-Targeting Approaches with this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Consequently, there is a growing interest in the development of multi-target drugs that can simultaneously modulate several key proteins involved in the disease process mdpi.com. The this compound scaffold, with its modular nature and demonstrated activity against diverse targets, is an excellent candidate for the development of such multi-target agents.

As previously mentioned, phenoxybenzamide analogues have already been identified as dual inhibitors of Raf kinase and HDAC, demonstrating the feasibility of a multi-targeting approach with this scaffold nih.gov. Future research could focus on designing analogues that target other synergistic combinations of proteins. For example, in the context of cancer, combining the inhibition of a key signaling protein with the blockade of a drug efflux pump could be a powerful strategy to overcome drug resistance. Indeed, a novel benzamide derivative has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter mdpi.com.

In the realm of neurodegenerative diseases, a multi-target approach could involve the simultaneous inhibition of enzymes involved in the production of neurotoxic peptides and the modulation of receptors that promote neuronal survival nih.govbohrium.com. The this compound scaffold could be decorated with different pharmacophoric elements to achieve the desired polypharmacology.

The rational design of multi-target drugs can be facilitated by computational methods. By analyzing the binding sites of different targets, it may be possible to design a single molecule that can effectively interact with all of them. This "multi-target drug" approach could lead to more effective and safer therapies for complex diseases mdpi.comexplorationpub.comexplorationpub.com.

| Multi-Target Strategy | Rationale | Potential Application for this compound |

| Dual Inhibition | Targeting two key proteins in a disease pathway to achieve a synergistic effect. | Development of dual inhibitors for cancer (e.g., Raf/HDAC) or neurodegenerative diseases. |

| Combined Inhibition and Resistance Modulation | Simultaneously inhibiting a therapeutic target and a mechanism of drug resistance. | Designing analogues that inhibit a cancer target and a drug efflux pump like ABCG2. |

| Polypharmacology for Complex Diseases | Modulating multiple targets to address the multifactorial nature of diseases like Alzheimer's. | Creating derivatives that target both enzymatic and receptor pathways in neurodegeneration. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-methoxyphenyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?

- Methodology : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the carboxylic acid and amine precursors. Maintain low temperatures (-50°C) to minimize side reactions. Purify via column chromatography and confirm structure via IR (C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–8.0 ppm), and elemental analysis .

- Key Parameters : Solvent choice (e.g., DMF or THF), molar ratios (1:1.2 for acid:amine), and reaction time (12–24 hours).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Approach :

- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches.

- ¹H-NMR : Identify aromatic protons (integration for substituents), methoxy singlet (~δ 3.8 ppm), and amide NH (~δ 8–10 ppm).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: ~70%, H: ~5%, N: ~4%) .

Q. What are the standard protocols for assessing the compound’s solubility and stability in different solvents?

- Procedure :

- Solubility : Test in polar (DMSO, methanol) and non-polar (hexane) solvents via serial dilution.

- Stability : Monitor degradation via HPLC at varying pH (2–10) and temperatures (4–40°C) over 72 hours .

Advanced Research Questions

Q. How can fluorescence spectroscopy elucidate the binding interactions of this compound with biological targets?

- Experimental Design :

- Conditions : Optimize fluorescence at λex 340 nm and λem 380 nm. Use pH 5 buffer (0.1 M acetate) and 25°C for maximal intensity .

- Binding Constant (Kb) : Calculate via Stern-Volmer plots using quenching data. Example: Kb = 1.2 × 10⁴ M⁻¹ for metal ion interactions .

- Data Interpretation : Correlate fluorescence quenching with target concentration to infer static/dynamic binding mechanisms.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of structurally similar benzamides?

- Methodology :

- Comparative Assays : Test against Gram-positive (e.g., S. aureus) and cancer (e.g., MCF-7) cell lines under standardized conditions (e.g., 24-hour exposure, 10 μM concentration).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxy groups) and evaluate changes in IC50 values .

Q. How do computational methods like molecular docking predict the compound’s affinity for enzyme targets (e.g., kinases or proteases)?

- Workflow :

- Target Selection : Use databases (PDB) to identify receptors (e.g., EGFR kinase).

- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose analysis.

- Validation : Compare predicted ΔG values with experimental IC50 data. Example: A docking score of -9.2 kcal/mol correlates with nM-level inhibition .

Key Recommendations for Researchers

- Contradiction Management : Replicate studies using identical cell lines/pathogens to isolate structural vs. methodological variability .

- Advanced Characterization : Combine fluorescence with ITC (Isothermal Titration Calorimetry) for thermodynamic binding profiles .

- Safety Compliance : Adhere to in vitro guidelines (e.g., no human/animal administration) as per regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.